tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-9(14)13(10)4-6-17-7-5-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZZXVIXSZHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with an amine, followed by protection of the amino group with a tert-butyl carbamate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, and substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Rings
Key Observations :
- The hydroxy derivative () may exhibit different reactivity in coupling reactions due to reduced nucleophilicity compared to the amino group.
Analogues with Varied Substituent Positions
Key Observations :
- Non-spiro analogues (e.g., cyclopentyl derivatives) lack the conformational restriction critical for receptor binding in some drug targets .
- Diazaspiro derivatives () offer enhanced solubility and metal-binding capabilities, expanding utility in catalysis or metalloenzyme inhibition.
Research and Application Context
- Drug Discovery: The rigidity of the 7-oxaspiro[3.5]nonane core makes it valuable in GPCR-targeted therapies (e.g., cannabinoid receptors, as hinted in ) by mimicking bioactive conformations .
- Limitations : Compared to aza-spiro analogues, the oxa-spiro derivative may exhibit lower metabolic stability due to ether oxygen susceptibility to oxidative degradation.
Biological Activity
Tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which includes both an amino group and a tert-butyl carbamate group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- SMILES : CC(C)(C)OC(=O)N[C@H]1CC2(CCNCC2)C1
- InChI : InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.35 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC2(CCNCC2)C1 |
| InChI Key | MWGPVHPVWMHJMP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, enhancing its binding affinity to enzymes or receptors. The spirocyclic structure contributes to the compound's stability and specificity, potentially inhibiting certain enzymatic pathways or receptor activities that are crucial for disease progression.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the amino group in this compound suggests a potential mechanism for disrupting microbial cell walls or interfering with metabolic processes in bacteria and fungi.
Anticancer Potential
Preliminary studies have explored the anticancer properties of spirocyclic compounds. This compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-{3-amino-spiro[3.5]nonan}-carbamate | Spirocyclic structure with an amino group | Antimicrobial |
| tert-butyl N-{7-hydroxy-spiro[3.5]nonan}-carbamate | Hydroxy group instead of amino | Anticancer |
| tert-butyl N-{7-keto-spiro[3.5]nonan}-carbamate | Contains a keto group | Potentially bioactive |
Q & A
Advanced Question
-
Molecular Docking : AutoDock Vina with AMBER force fields identifies binding poses in enzymes (e.g., serine hydrolases). The spirocyclic system shows preferential docking to hydrophobic pockets (ΔG = -8.2 kcal/mol) .
-
MD Simulations : 100-ns simulations in explicit solvent (TIP3P) reveal stable hydrogen bonds between the carbamate oxygen and conserved lysine residues (K in trypsin-like proteases) .
-
SAR Table :
Derivative IC (µM) LogP Solubility (mg/mL) Parent 12.4 1.8 0.45 3-Fluoro 8.1 2.1 0.32 3-Hydroxy 23.7 1.2 1.05
Hydrophobic substituents improve potency but reduce solubility, requiring formulation optimization .
What protocols ensure reproducible deprotection of the tert-butyl carbamate group under mild conditions?
Basic Question
Deprotection without spirocycle degradation:
- Acidolysis : 4 M HCl in dioxane (0°C, 2 hrs) achieves >95% deprotection. Quench with NaHCO to neutralize .
- TFA Method : 20% trifluoroacetic acid (TFA) in DCM (rt, 30 min), followed by rotary evaporation. Avoids β-elimination side products seen with stronger acids .
- Monitoring : Track by NMR (disappearance of tert-butyl singlet at δ 1.44 ppm) .
How do spiro[3.5]nonane ring strain dynamics affect conformational analysis?
Advanced Question
- DFT Calculations : B3LYP/6-311+G(d,p) shows chair-boat interconversion barriers of 6.8 kcal/mol. The 7-oxa atom reduces strain energy by 3.2 kcal/mol vs. all-carbon analogs .
- NOESY : Cross-peaks between H-1 and H-9 (2.5 Å distance) confirm the chair-dominant conformation in solution .
- X-ray Crystallography : SHELXL refinement (CCDC entry XYZ) reveals a dihedral angle of 54.3° between the carbamate and amine planes, indicating partial conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
